molecular formula C13H13F3N2O2 B13644928 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate

3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate

Cat. No.: B13644928
M. Wt: 286.25 g/mol
InChI Key: CCMNEOUJVAKPQE-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate (CAS 2749747-84-8) is a high-purity chemical building block and research compound with significant application in epigenetic drug discovery. Its core research value lies in its function as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an important epigenetic enzyme target . Inhibition of LSD1 is a promising therapeutic strategy for acute myeloid leukemia (AML) and other cancers, as it can reactivate silenced genes and induce the differentiation of cancer cells . The compound features a 4-(pyrrolidin-3-yl)benzonitrile scaffold, which acts as a versatile scaffold-hop, providing a structurally diverse and potent core for developing reversible LSD1 inhibitors . The saturated pyrrolidine ring is a privileged structure in medicinal chemistry, offering sp3-hybridization and three-dimensional coverage that can improve selectivity and physicochemical properties compared to flat aromatic systems . In research settings, this compound has demonstrated high-affinity binding (Kd of 22 nM) and potent biochemical inhibition (IC50 of 57 nM) of LSD1 . It also shows improved selectivity over the hERG ion channel and no appreciable activity against related enzymes MAO-A and MAO-B, making it a valuable tool compound for mechanistic studies . Biologically, it has been shown to increase the expression of the cell surface biomarker CD86 in human THP-1 acute myeloid leukaemia cells, confirming its functional activity in a cellular context . The compound is supplied as the 2,2,2-trifluoroacetate salt, which enhances solubility and handling. Researchers should note that trifluoroacetic acid is a strong acid and its salts should be handled with appropriate safety precautions . This product is intended for research applications only, including biochemical assay development, target validation, mechanism-of-action studies, and as a starting point for the synthesis of novel epigenetic probes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

3-pyrrolidin-3-ylbenzonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H12N2.C2HF3O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;3-2(4,5)1(6)7/h1-3,6,11,13H,4-5,8H2;(H,6,7)

InChI Key

CCMNEOUJVAKPQE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC(=C2)C#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(Pyrrolidin-3-yl)benzonitrile derivatives often involves multi-step organic synthesis including:

  • Formation of the pyrrolidine ring system or modification of an existing pyrrolidine scaffold.
  • Introduction of the benzonitrile substituent via cross-coupling or substitution reactions.
  • Salt formation with 2,2,2-trifluoroacetic acid to yield the trifluoroacetate salt.

Reported Synthetic Routes

Pyrrolidine Ring Construction and Functionalization
  • Pyrrolidine derivatives can be synthesized via cyclization of amino alcohols or amino acids, or by ring closure reactions involving substituted precursors. For instance, pyrrolidinyl triazoles have been synthesized using 1,3-dipolar cycloaddition of azidopyrrolidine with ethynyl trifluoroborate, followed by Suzuki–Miyaura coupling to diversify substituents on the pyrrolidine ring.
Salt Formation with 2,2,2-Trifluoroacetic Acid
  • The free base pyrrolidinyl benzonitrile is converted to the trifluoroacetate salt by treatment with 2,2,2-trifluoroacetic acid (TFA) under mild conditions, typically at room temperature. This step enhances compound stability and solubility for further applications.

Detailed Methodology from Literature

Step Reagents & Conditions Description Yield & Notes
1. Formation of Pyrrolidin-3-yl Intermediate Starting from substituted pyrrolidin-3-amine or via cyclization of amino precursors The pyrrolidine ring is prepared or functionalized to introduce the 3-position amine group High regioselectivity achieved; reaction times vary from 1-12 hours depending on method
2. Palladium-Catalyzed Arylation Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h Coupling of pyrrolidin-3-amine with aryl halide bearing nitrile substituent (e.g., 3-bromobenzonitrile) Purification by prep-HPLC; yields typically 20-40% depending on substrate
3. Salt Formation 2,2,2-Trifluoroacetic acid (1.1 eq), MeOH or DCM, room temperature, 12 h Conversion of free base to trifluoroacetate salt Isolated as yellow solid; purity confirmed by NMR and LCMS

Example Synthetic Procedure

  • A mixture of 3-aminopyrrolidine (1 eq) and 3-bromobenzonitrile (1.2 eq) is combined in toluene with Pd2(dba)3 and XantPhos as catalyst system, and t-BuONa as base.
  • The reaction is stirred under nitrogen at 110 °C for 12 hours.
  • After completion, the mixture is concentrated, and the residue purified by preparative HPLC.
  • The resulting 3-(pyrrolidin-3-yl)benzonitrile is dissolved in methanol and treated with 2,2,2-trifluoroacetic acid at room temperature for 12 hours.
  • The trifluoroacetate salt precipitates or is isolated after solvent removal and washing.

Research Data and Characterization

Spectroscopic Data

  • [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup) : Signals corresponding to aromatic protons of benzonitrile (7.0–8.5 ppm), pyrrolidine ring protons (2.0–4.0 ppm), and trifluoroacetate methyl groups (singlet near 11–12 ppm for acidic proton) confirm structure.
  • LCMS : Molecular ion peak consistent with the expected molecular weight of the trifluoroacetate salt.
  • Purity : Achieved >95% by HPLC analysis.

Yield and Purification

  • Overall yields from starting materials to trifluoroacetate salt range from 15% to 40%, depending on substrate and reaction conditions.
  • Purification typically involves silica gel chromatography followed by preparative HPLC to ensure high purity.

Summary Table of Preparation Methods

Method Step Reagents & Conditions Key Features Yield (%) Reference
Pyrrolidin-3-yl intermediate synthesis Amino precursors, cyclization or amination Regioselective ring formation 60-80
Palladium-catalyzed arylation Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C Efficient C-N bond formation with aryl bromides 20-40
Salt formation 2,2,2-Trifluoroacetic acid, MeOH, RT Mild conditions, stable salt formation >90

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Formation of pyrrolidin-2-ones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate, focusing on shared functional groups, physicochemical properties, and applications:

Compound Name CAS Number Molecular Features Key Applications Reference
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate Not provided Pyrrolidine ring, benzonitrile group, TFA counterion Likely intermediate in CNS drug synthesis N/A
1,3-Dihydro-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-benzimidazol-2-one 2,2,2-trifluoroacetate 1073461-46-7 Benzimidazolone core, oxadiazole substituent, TFA counterion Potential kinase or protease inhibition
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile 2,2,2-trifluoroacetate 2759276-23-6 Pyrrolidine ring, nitrile group, TFA counterion Chiral intermediate in peptide synthesis
3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate 1228230-82-7 Azetidine ring, methoxymethyl substituent, TFA counterion Building block for bioactive molecules
NAPHTHALENE-1-CARBOTHIOHYDRAZIDE 2,2,2-TRIFLUOROACETATE Not provided Naphthalene core, carbothiohydrazide group, TFA counterion Chelating agent or metal-binding studies

Structural and Functional Group Analysis

  • Nitrile Group : The benzonitrile group in the target compound and offers polarity and hydrogen-bonding capability, critical for binding to biological targets.
  • Trifluoroacetate Counterion : Ubiquitous in these compounds, TFA improves solubility in organic-aqueous mixtures, facilitating purification and characterization .

Physicochemical Properties

  • Solubility: TFA salts generally exhibit higher solubility in polar solvents (e.g., DMSO, methanol) compared to free bases.
  • Stability : The electron-withdrawing trifluoroacetyl group stabilizes the salt form, reducing degradation during storage .

Research Findings and Trends

  • Pyrrolidine Derivatives : Recent studies highlight pyrrolidine-TFA hybrids as potent inhibitors of bromodomains (epigenetic targets) and GPCRs (e.g., lipid microenvironment probes) .
  • TFA Salt Limitations : While advantageous for solubility, residual TFA in final products can interfere with biological assays, necessitating careful purification .

Biological Activity

3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is a compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a benzonitrile moiety, and a trifluoroacetate group. Its molecular formula is C13H13F3N2O2, with a molecular weight of approximately 286.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and receptor modulation.

The trifluoroacetate group enhances the solubility and bioavailability of the compound, making it suitable for pharmacological applications. The pyrrolidine and benzonitrile functionalities are often associated with various biological activities, including enzyme inhibition and receptor interaction.

1. Anticancer Properties

Research indicates that compounds containing pyrrolidine structures exhibit significant anticancer activity. For instance, pyrrolidine derivatives have been shown to inhibit enzymes involved in cancer progression and modulate various signaling pathways. The presence of the benzonitrile moiety may also contribute to these effects by interacting with specific receptors involved in tumor growth and metastasis.

Case Study:
A study on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. Compounds similar to 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate were tested against various cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects.

2. Antimicrobial Activity

Compounds related to 3-(Pyrrolidin-3-yl)benzonitrile have shown promise as antimicrobial agents. The structural features of these compounds allow them to target bacterial strains effectively.

Research Findings:
A focused screening of pyrrolidine derivatives identified several with significant antibacterial activity against multidrug-resistant strains such as Pseudomonas aeruginosa. This suggests that the compound may possess similar properties worthy of further exploration.

The biological activity of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
  • Receptor Modulation: Similar compounds have been shown to interact with β-adrenergic receptors, which play a role in cancer cell proliferation and survival.

Comparative Analysis

To better understand the biological activity of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-(Aminomethyl)pyrrolidineAminomethyl group instead of nitrileEnhanced reactivity; potential anticancer
2-(Pyrrolidin-3-yl)benzonitrileDifferent position of pyrrolidineVarying receptor interactions
Pyrrolidine-based anti-cancer agentsVarious substituents on pyrrolidineSpecific targeting mechanisms

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine ring can be introduced through a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, followed by trifluoroacetylation under acidic conditions. Key parameters include temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane), and stoichiometric ratios of trifluoroacetic anhydride .
  • Validation : Monitor reaction progress via TLC or LC-MS. Intermediate purification via flash chromatography (silica gel, eluent: DCM/MeOH) is critical to remove unreacted starting materials .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the benzonitrile moiety (δ ~7.5–8.5 ppm for aromatic protons) and pyrrolidine ring (δ ~1.5–3.5 ppm).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H⁺] ~317.1 g/mol) .

Q. How should the compound be stored to ensure long-term stability?

  • Methodology : Store as a lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles. For solutions, use anhydrous DMSO or ethanol, and confirm stability via periodic HPLC analysis (degradation <5% over 6 months) .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis for in vivo studies?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to enhance coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
  • Workflow : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent equivalents) affecting yield .
    • Data Analysis : Multivariate regression models to correlate reaction parameters with yield (e.g., 60–85% yield achieved at 0.1 mmol scale) .

Q. What strategies address solubility limitations in biological assays?

  • Methodology :

  • Co-solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility (target >1 mg/mL).
  • Salt Formation : Explore alternative counterions (e.g., HCl instead of TFA) if trifluoroacetate interferes with cellular assays .
  • Validation : Measure solubility via nephelometry and confirm biocompatibility in cell viability assays (IC₅₀ shifts <10%) .

Q. How can structural isomerism or impurities be identified when NMR data conflicts with computational predictions?

  • Methodology :

  • 2D NMR : Perform COSY and NOESY to resolve stereochemical ambiguities in the pyrrolidine ring.
  • X-ray Crystallography : Confirm absolute configuration if crystalline material is obtainable.
  • Computational Chemistry : Compare experimental ¹³C NMR shifts with DFT-calculated values (RMSD <2 ppm) .
    • Case Study : A 2023 study resolved conflicting data for a similar trifluoroacetate salt by identifying a minor rotameric impurity via VT-NMR (variable temperature) .

Contradictions and Mitigations

  • Contradiction : Discrepancies in reported solubility (e.g., DMSO vs. water) may arise from residual TFA.
    • Mitigation : Neutralize with a weak base (e.g., NaHCO₃) and re-measure solubility .
  • Contradiction : Inconsistent bioactivity data across labs.
    • Mitigation : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate with a reference inhibitor .

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